molecular formula C11H8N2 B11916528 7-Amino-1-naphthonitrile

7-Amino-1-naphthonitrile

Katalognummer: B11916528
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: DDPKNKYUFQHDER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-1-naphthonitrile is an organic compound with the molecular formula C11H8N2 It is a derivative of naphthalene, featuring an amino group at the 7th position and a nitrile group at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Amino-1-naphthonitrile can be synthesized through several methods. Another method includes the dehydration of amides using phosphorus pentoxide (P4O10) to form nitriles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the conversion of starting materials to the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Amino-1-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst can be employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of naphthalene.

    Reduction: Primary amines.

    Substitution: A wide range of substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Amino-1-naphthonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism by which 7-Amino-1-naphthonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Amino-1-naphthonitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Eigenschaften

Molekularformel

C11H8N2

Molekulargewicht

168.19 g/mol

IUPAC-Name

7-aminonaphthalene-1-carbonitrile

InChI

InChI=1S/C11H8N2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-6H,13H2

InChI-Schlüssel

DDPKNKYUFQHDER-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.